molecular formula C20H17NO2S B3137645 phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate CAS No. 439110-75-5

phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate

Cat. No. B3137645
CAS RN: 439110-75-5
M. Wt: 335.4 g/mol
InChI Key: WDDLDDUDCIPFMN-UHFFFAOYSA-N
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Description

Phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate is a chemical compound with the molecular formula C20H17NO2S . It has an average mass of 335.419 Da and a mono-isotopic mass of 335.097992 Da . This compound is available from suppliers for scientific research needs .


Molecular Structure Analysis

The molecular structure of phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate consists of 20 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Catalysis

Phenyl carbamates, such as methyl N-phenyl carbamate, play a crucial role as intermediates in the synthesis of methylene diphenyl diisocyanate (MDI) via non-phosgene routes. This is significant for the polyurethane industry, as MDI is a critical component. The synthesis of phenyl carbamates involves green chemistry approaches, using safer reagents like dimethyl carbonate (DMC) and aniline, highlighting a shift towards more environmentally friendly processes. The optimization of these syntheses is guided by thermodynamic analyses, such as reaction heat and Gibbs free energy changes, to improve efficiency and scalability (Tian Hengshui, 2008).

Green Chemistry

The development of green synthetic routes for phenyl carbamates also emphasizes the use of carbon recycling techniques. Methyl N-phenyl carbamate synthesis from aniline using methyl formate as a carbonylating agent represents a notable advancement in this field. This method offers a more efficient and environmentally friendly alternative to traditional routes, highlighting the potential of phenyl carbamates in sustainable chemistry (M. Yalfani et al., 2015).

Medicinal Chemistry

In the realm of medicinal chemistry, specific carbamates have been explored for their inhibitory effects on enzymes like bile-salt-dependent lipases. Such studies provide a foundation for the development of novel therapeutic agents, illustrating the bioactivity potential of carbamates in drug discovery (J. Fourneron et al., 1991).

Chemical Transformations

Further chemical studies have demonstrated the versatility of carbamates in organic transformations. The synthesis of various carbamates has been achieved through innovative methods, such as the asymmetric Mannich reaction, providing valuable chiral building blocks for further synthetic applications (J. Yang et al., 2009). Additionally, the exploration of non-phosgene routes for carbamate synthesis reflects ongoing efforts to reduce the reliance on hazardous chemicals in industrial processes (Junjie Gao et al., 2007).

properties

IUPAC Name

phenyl N-[4-(phenylsulfanylmethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c22-20(23-18-7-3-1-4-8-18)21-17-13-11-16(12-14-17)15-24-19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDLDDUDCIPFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101184597
Record name Carbamic acid, [4-[(phenylthio)methyl]phenyl]-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

439110-75-5
Record name Carbamic acid, [4-[(phenylthio)methyl]phenyl]-, phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439110-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [4-[(phenylthio)methyl]phenyl]-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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